molecular formula C21H26N4O2S B11239812 1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11239812
M. Wt: 398.5 g/mol
InChI Key: KPIJVJXKYHLBSS-UHFFFAOYSA-N
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Description

1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Chemical Reactions Analysis

1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to its specific structural features and pharmacological profile. Similar compounds include:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazine core but differ in their substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct structural features.

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[6-(4-tert-butylphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C21H26N4O2S/c1-7-16(26)19-18(14-9-11-15(12-10-14)21(4,5)6)25(17(27)8-2)24-13(3)22-23-20(24)28-19/h9-12H,7-8H2,1-6H3

InChI Key

KPIJVJXKYHLBSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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